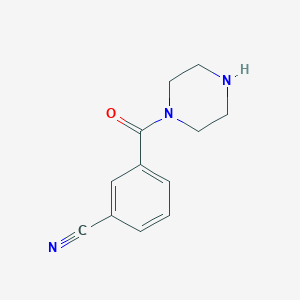![molecular formula C11H8BrN3S B12929962 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-77-2](/img/structure/B12929962.png)
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the reaction of 3-bromoaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-bromo-1,2,4-thiadiazole. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product .
Industrial Production Methods
Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 6-phenyl-3-methylimidazo[1,2-d][1,2,4]thiadiazole.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its cytotoxic properties against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with cellular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biochemical pathways. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or interfere with cell division in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Phenyl-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
- 6-(3-Chlorophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole
Uniqueness
6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can significantly influence its reactivity and biological activity. This substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development .
Propriétés
Numéro CAS |
947534-77-2 |
|---|---|
Formule moléculaire |
C11H8BrN3S |
Poids moléculaire |
294.17 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-3-2-4-9(12)5-8/h2-6H,1H3 |
Clé InChI |
CBWIRUXACZNZLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


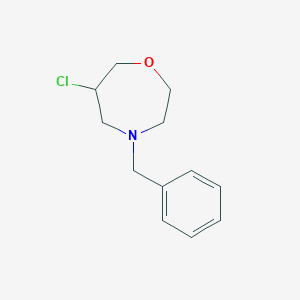
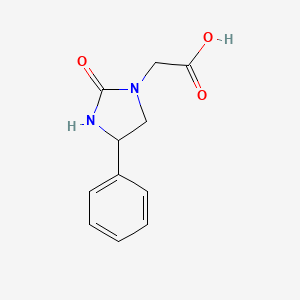
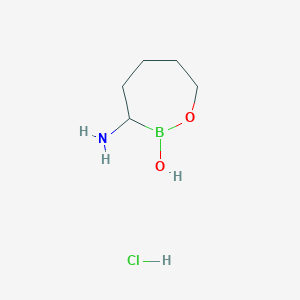
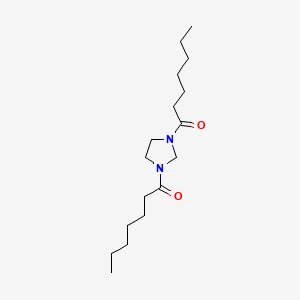
![6,6'-Dibromo-1,1'-bis(4-decyltetradecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12929917.png)
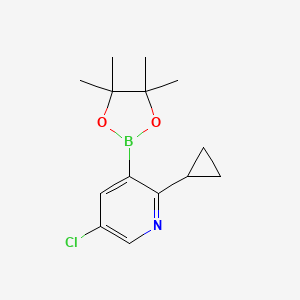
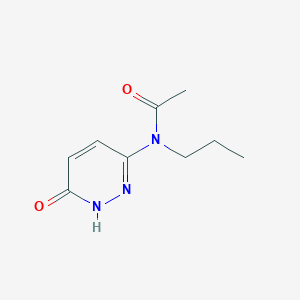
![4-Pyrimidinamine, 5-[(4-methoxyphenyl)methyl]-6-methyl-2-phenyl-](/img/structure/B12929929.png)
![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)



![2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B12929952.png)
